N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound features a benzodioxole moiety, a cyclopropyl group, and a pyrrolopyrimidine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves multiple steps, including the formation of the benzodioxole and pyrrolopyrimidine cores, followed by their coupling. One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions to form the heteroaryl indole structures . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable conditions and cost-effective reagents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the pyrrolopyrimidine core, affecting the compound’s stability and reactivity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and pyrrolopyrimidine sites. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE has shown promise in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of mitochondrial function in cancer cells. It targets the mitochondrial membrane potential, leading to cell death under glucose starvation conditions. This mechanism is particularly effective in tumor cells, which rely heavily on mitochondrial function for survival under nutrient-deprived conditions .
Comparison with Similar Compounds
Similar compounds include other benzodioxole and pyrrolopyrimidine derivatives, such as:
Amuvatinib: A kinase inhibitor with a similar benzodioxole structure, used in cancer therapy.
Indole-based antitubulin agents: Compounds with a pyrrolopyrimidine core, targeting microtubule assembly in cancer cells. N-[(2H-
Properties
Molecular Formula |
C25H22N4O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C25H22N4O4/c30-22(26-11-16-6-9-20-21(10-16)33-15-32-20)13-28-12-19(17-4-2-1-3-5-17)23-24(28)25(31)29(14-27-23)18-7-8-18/h1-6,9-10,12,14,18H,7-8,11,13,15H2,(H,26,30) |
InChI Key |
SDCYEMCVFLDVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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